molecular formula C7H10N6 B11912823 N6,N6-Dimethyl-1H-purine-6,8-diamine

N6,N6-Dimethyl-1H-purine-6,8-diamine

Cat. No.: B11912823
M. Wt: 178.20 g/mol
InChI Key: YJUNMCCYAXBBPV-UHFFFAOYSA-N
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Description

N6,N6-Dimethyl-1H-purine-6,8-diamine, also known as N6,N6-dimethyladenine, is a derivative of adenine, a purine base found in nucleic acids. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom at the sixth position of the purine ring. It has a molecular formula of C7H9N5 and a molecular weight of 163.1799 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N6-Dimethyl-1H-purine-6,8-diamine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N6,N6-Dimethyl-1H-purine-6,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6,N6-dimethyladenine oxides, while reduction can produce N6,N6-dimethyladenine amines .

Scientific Research Applications

N6,N6-Dimethyl-1H-purine-6,8-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in nucleic acid interactions and enzyme inhibition.

    Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N6,N6-Dimethyl-1H-purine-6,8-diamine involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biological pathways, including DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

6-N,6-N-dimethyl-7H-purine-6,8-diamine

InChI

InChI=1S/C7H10N6/c1-13(2)6-4-5(9-3-10-6)12-7(8)11-4/h3H,1-2H3,(H3,8,9,10,11,12)

InChI Key

YJUNMCCYAXBBPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1NC(=N2)N

Origin of Product

United States

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